顺式-二氨基二碘合铂(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

塞鲁拉姆帕奈,也称为其代码名称 BGG492,是一种属于喹喔啉二酮系列的药物。它作为 AMPA 和海人酸受体的竞争性拮抗剂。 这种化合物已被研究用于治疗癫痫和急性偏头痛发作 .

科学研究应用

化学: 它被用作模型化合物来研究 AMPA 和海人酸受体的相互作用。

生物学: 它被用来研究谷氨酸受体在突触传递和神经元兴奋性中的作用。

医学: 它正在被研究作为治疗癫痫、急性偏头痛发作和慢性主观性耳鸣的潜在药物。

作用机制

Target of Action

trans-Diamminediiodoplatinum(II), also known as azane;platinum(2+);diiodide, is a platinum(II) complex that has been extensively studied as an anticancer agent . The primary targets of this compound are the DNA molecules within cancer cells .

Mode of Action

The compound interacts with its targets through coordination chemistry. It binds to the DNA molecules, causing significant structural changes that interfere with the DNA’s ability to replicate . This disruption in DNA replication inhibits the growth and proliferation of cancer cells .

Biochemical Pathways

It is known that the compound’s interaction with dna molecules can trigger apoptosis, or programmed cell death, in cancer cells . This leads to a reduction in tumor size and potentially to the elimination of the cancer .

Pharmacokinetics

The pharmacokinetics of trans-Diamminediiodoplatinum(II) are complex and depend on several factors, including the method of administration and the patient’s overall health . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still under investigation .

Result of Action

The primary result of trans-Diamminediiodoplatinum(II)'s action is the inhibition of cancer cell growth and proliferation . By binding to DNA molecules and disrupting their replication, the compound triggers apoptosis in cancer cells . This can lead to a reduction in tumor size and potentially to the elimination of the cancer .

Action Environment

The action, efficacy, and stability of trans-Diamminediiodoplatinum(II) can be influenced by various environmental factors. For example, the presence of certain other chemicals can affect the compound’s ability to bind to DNA molecules . Additionally, the compound’s effectiveness can be influenced by the pH and temperature of its environment .

生化分析

Biochemical Properties

The role of trans-Diamminediiodoplatinum(II) in biochemical reactions is primarily related to its potential use as an anticancer drug . It has been shown to have cytotoxic effects against certain types of cancer cells . The compound interacts with various biomolecules, including DNA , to exert its effects.

Cellular Effects

trans-Diamminediiodoplatinum(II) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with the cell’s DNA, potentially disrupting the normal functioning of the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are still being researched.

Molecular Mechanism

It is known to form adducts with DNA, which can disrupt the normal functioning of the cell . This can lead to changes in gene expression .

准备方法

合成路线和反应条件: 塞鲁拉姆帕奈通过一系列涉及喹唑啉二酮磺酰胺衍生物的化学反应合成反应条件通常包括使用有机溶剂、催化剂和控制温度以确保获得所需的产物 .

工业生产方法: 塞鲁拉姆帕奈的工业生产涉及扩大实验室合成过程。这包括优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 该过程在大型反应器中进行,并精确控制温度、压力和反应时间 .

化学反应分析

反应类型: 塞鲁拉姆帕奈经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢,导致形成氧化产物。

还原: 这种反应涉及添加氢气或去除氧气,导致形成还原产物。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和亲核试剂.

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能导致形成喹唑啉 N-氧化物,而还原可能导致形成喹唑啉衍生物 .

属性

CAS 编号 |

13841-96-8 |

|---|---|

分子式 |

H6I2N2Pt |

分子量 |

482.95 g/mol |

IUPAC 名称 |

azane;diiodoplatinum |

InChI |

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |

InChI 键 |

PNCHTLQBARZRSO-UHFFFAOYSA-L |

SMILES |

N.N.[I-].[I-].[Pt+2] |

规范 SMILES |

N.N.I[Pt]I |

| 15978-93-5 15978-94-6 |

|

相关CAS编号 |

15978-94-6 |

同义词 |

cis-diammine-diiodoplatin CPJ2 diammine-diiodoplatin diamminediiodoplatinum |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

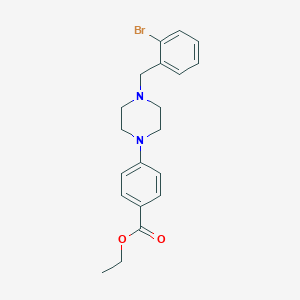

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)